molecular formula C9H9NO6 B2357321 2-Nitro-1,3-indandione Dihydrate CAS No. 64887-75-8

2-Nitro-1,3-indandione Dihydrate

Cat. No.: B2357321
CAS No.: 64887-75-8
M. Wt: 227.172
InChI Key: XRZWGGIKMVZYGU-UHFFFAOYSA-N
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Preparation Methods

2-Nitro-1,3-indandione dihydrate can be synthesized through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion . Another method includes the bromination of 2-nitro-1,3-indandione in water solution, which yields 2-bromo-2-nitro-1,3-indandione . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Nitro-1,3-indandione dihydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, picolines, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Nitro-1,3-indandione dihydrate can be compared with other similar compounds such as indane-1,3-dione and its derivatives. Indane-1,3-dione is a versatile building block used in numerous applications, and its derivatives, such as 2-nitro-1,3-indandione, possess unique properties that make them suitable for specific applications . Similar compounds include:

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-nitroindene-1,3-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWGGIKMVZYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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